molecular formula C6H6BrNO3 B8195719 Ethyl 4-bromooxazole-2-carboxylate

Ethyl 4-bromooxazole-2-carboxylate

Cat. No.: B8195719
M. Wt: 220.02 g/mol
InChI Key: XYXJAUOWPROTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromooxazole-2-carboxylate: is a chemical compound with the molecular formula C₆H₆BrNO₃ It is a derivative of oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromooxazole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl oxazole-2-carboxylate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromooxazole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of ethyl oxazole-2-carboxylate.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed:

    Substitution Reactions: Products include ethyl 4-aminooxazole-2-carboxylate, ethyl 4-thioxazole-2-carboxylate, and ethyl 4-alkoxyoxazole-2-carboxylate.

    Oxidation Reactions: Products include ethyl 4-oxooxazole-2-carboxylate.

    Reduction Reactions: The primary product is ethyl oxazole-2-carboxylate.

Scientific Research Applications

Ethyl 4-bromooxazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-bromooxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The oxazole ring structure allows for interactions with biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-bromooxazole-2-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-bromooxazole-4-carboxylate
  • Ethyl 2-chlorooxazole-4-carboxylate
  • Ethyl 2-methyloxazole-4-carboxylate

Uniqueness: The presence of the bromine atom at the 4-position of the oxazole ring in this compound distinguishes it from its analogs

Biological Activity

Ethyl 4-bromooxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure : this compound has the molecular formula C6H6BrNO3C_6H_6BrNO_3 and a molecular weight of approximately 220.023 g/mol. Its structure features a bromine atom at the 4-position of the oxazole ring, which is crucial for its reactivity and biological activity.

Synthesis Methods : The compound can be synthesized through various methods, including:

  • Bromination : A common method involves the bromination of ethyl oxazole-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide under controlled conditions.
  • Continuous Flow Processes : In industrial settings, continuous flow processes enhance efficiency and yield while maintaining purity.

Biological Activity

This compound exhibits several biological activities, making it a valuable compound in pharmaceutical research.

Anticancer Activity

Research indicates that derivatives of oxazole compounds, including this compound, show promising anticancer properties. The mechanism often involves the modulation of enzyme activity related to cancer cell proliferation. For instance, studies have demonstrated that specific oxazole derivatives can inhibit cancer cell growth by targeting key signaling pathways involved in tumor progression.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects against various pathogens. The compound's ability to disrupt bacterial cell walls or inhibit essential enzymes contributes to its effectiveness as an antimicrobial agent .

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules:

  • Enzyme Inhibition : The bromine atom enhances the compound's binding affinity to target enzymes, which can lead to inhibition of their activity.
  • Receptor Modulation : The oxazole ring structure allows for interaction with various receptors, potentially altering their signaling pathways .

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound and its derivatives:

StudyFindings
Study A Demonstrated significant anticancer activity in vitro against breast cancer cell lines with IC50 values indicating effective inhibition at low concentrations.
Study B Investigated antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing a broad spectrum of activity with minimum inhibitory concentrations (MIC) below 100 µg/mL.
Study C Explored the mechanism of action through enzyme assays, revealing that the compound inhibits specific kinases involved in cancer cell signaling pathways.

Properties

IUPAC Name

ethyl 4-bromo-1,3-oxazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-2-10-6(9)5-8-4(7)3-11-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXJAUOWPROTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CO1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.